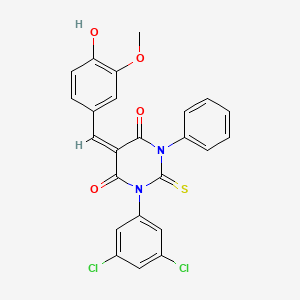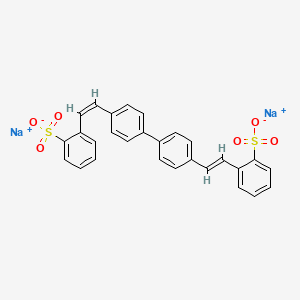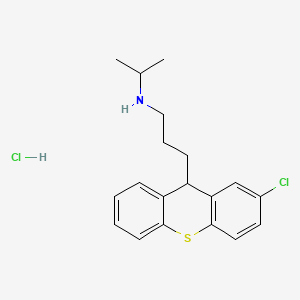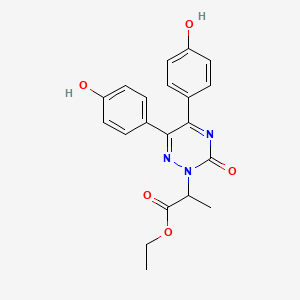
Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two hydroxyphenyl groups and a triazine ring, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Hydroxyphenyl Groups: The hydroxyphenyl groups can be introduced through substitution reactions using suitable reagents.
Esterification: The final step involves the esterification of the compound to form the ethyl acetate derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, choice of solvents, and purification techniques.
Chemical Reactions Analysis
Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones under oxidative conditions.
Reduction: The triazine ring can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate involves its interaction with molecular targets and pathways in biological systems. The hydroxyphenyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular responses. The triazine ring may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate can be compared with other similar compounds, such as:
Benzimidazoles: These compounds also contain aromatic rings and nitrogen atoms, but differ in their ring structure and functional groups.
Quinones: These compounds are characterized by their oxidized hydroxyphenyl groups, which are similar to the oxidized form of the compound .
Triazines: Other triazine derivatives may have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
108734-79-8 |
|---|---|
Molecular Formula |
C20H19N3O5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 2-[5,6-bis(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C20H19N3O5/c1-3-28-19(26)12(2)23-20(27)21-17(13-4-8-15(24)9-5-13)18(22-23)14-6-10-16(25)11-7-14/h4-12,24-25H,3H2,1-2H3 |
InChI Key |
BRCJKUKLWRLIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


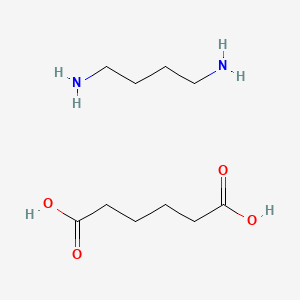
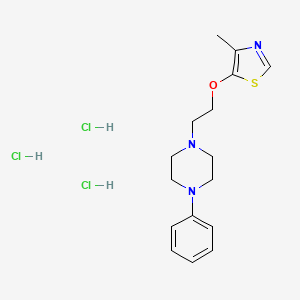
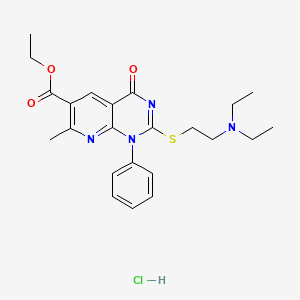
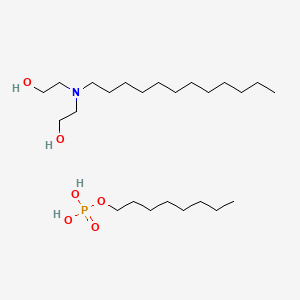
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
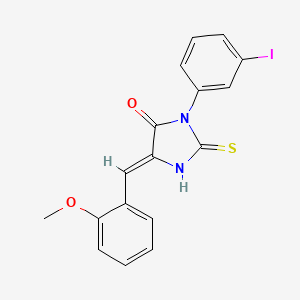

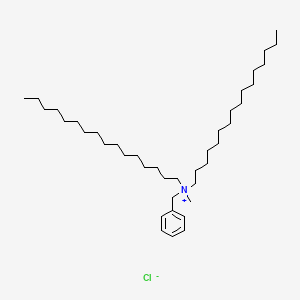
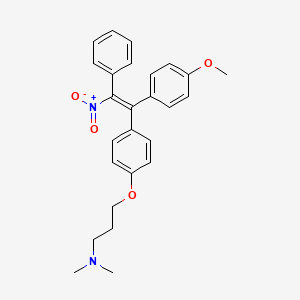
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
